Cas no 1708-25-4 (Furan, 2,3-dihydro-2-methyl-)

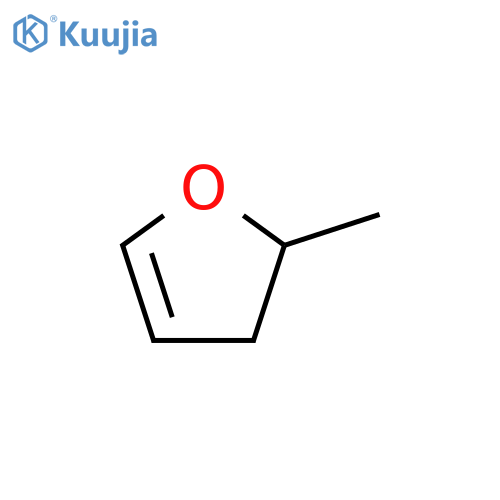

Furan, 2,3-dihydro-2-methyl- structure

商品名:Furan, 2,3-dihydro-2-methyl-

CAS番号:1708-25-4

MF:C5H8O

メガワット:84.1164216995239

CID:5252880

Furan, 2,3-dihydro-2-methyl- 化学的及び物理的性質

名前と識別子

-

- Furan, 2,3-dihydro-2-methyl-

- 2,3-Dihydro-2-methylfuran Discontinued

- 2-methyl-2,3-dihydrofuran

-

- インチ: 1S/C5H8O/c1-5-3-2-4-6-5/h2,4-5H,3H2,1H3

- InChIKey: WRWGLRHYWHYHJG-UHFFFAOYSA-N

- ほほえんだ: O1C=CCC1C

Furan, 2,3-dihydro-2-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-379078-2.5g |

2-methyl-2,3-dihydrofuran |

1708-25-4 | 95% | 2.5g |

$2464.0 | 2023-05-24 | |

| Enamine | EN300-379078-0.05g |

2-methyl-2,3-dihydrofuran |

1708-25-4 | 95% | 0.05g |

$293.0 | 2023-05-24 | |

| Enamine | EN300-379078-0.1g |

2-methyl-2,3-dihydrofuran |

1708-25-4 | 95% | 0.1g |

$437.0 | 2023-05-24 | |

| Enamine | EN300-379078-5.0g |

2-methyl-2,3-dihydrofuran |

1708-25-4 | 95% | 5g |

$3645.0 | 2023-05-24 | |

| 1PlusChem | 1P02808T-500mg |

2-methyl-2,3-dihydrofuran |

1708-25-4 | 95% | 500mg |

$1274.00 | 2024-06-19 | |

| Aaron | AR0280H5-1g |

2-methyl-2,3-dihydrofuran |

1708-25-4 | 95% | 1g |

$1752.00 | 2025-02-15 | |

| 1PlusChem | 1P02808T-5g |

2-methyl-2,3-dihydrofuran |

1708-25-4 | 95% | 5g |

$4568.00 | 2024-06-19 | |

| Enamine | EN300-379078-1.0g |

2-methyl-2,3-dihydrofuran |

1708-25-4 | 95% | 1g |

$1256.0 | 2023-05-24 | |

| Enamine | EN300-379078-10.0g |

2-methyl-2,3-dihydrofuran |

1708-25-4 | 95% | 10g |

$5405.0 | 2023-05-24 | |

| 1PlusChem | 1P02808T-100mg |

2-methyl-2,3-dihydrofuran |

1708-25-4 | 95% | 100mg |

$602.00 | 2024-06-19 |

Furan, 2,3-dihydro-2-methyl- 関連文献

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

1708-25-4 (Furan, 2,3-dihydro-2-methyl-) 関連製品

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量